An In-depth Technical Guide to the Synthesis of Copper Hydrogen Phosphate from Copper Oxide and Phosphoric Acid
An In-depth Technical Guide to the Synthesis of Copper Hydrogen Phosphate from Copper Oxide and Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of copper hydrogen phosphate (B84403) (CuHPO₄) from the reaction of copper(II) oxide (CuO) and phosphoric acid (H₃PO₄). This document details the underlying chemistry, experimental protocols, and key characterization data to support research and development activities.
Introduction
Copper hydrogen phosphate (CuHPO₄) is an inorganic compound of interest for various applications, including as a precursor in the synthesis of other copper phosphate materials and for its potential catalytic and biological properties. The synthesis from copper oxide and phosphoric acid represents a direct acid-base reaction route to obtain this material. This guide focuses on providing a detailed understanding of this synthesis process.
The fundamental reaction for the formation of copper hydrogen phosphate is:
CuO + H₃PO₄ → CuHPO₄ + H₂O
The successful synthesis of the target compound is dependent on controlling key reaction parameters such as stoichiometry, reactant concentrations, temperature, and reaction time.
Experimental Protocols
This section outlines the experimental procedures for the synthesis of copper hydrogen phosphate.
Materials and Equipment
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Materials:
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Copper(II) oxide (CuO), powder
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Phosphoric acid (H₃PO₄), 65% aqueous solution
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Deionized water
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Ethanol (B145695) (for washing)
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Equipment:
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Agate mortar and pestle
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Beakers and graduated cylinders
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Stirring apparatus (magnetic stirrer and stir bar)
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Heating plate or oven capable of maintaining 100 °C
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Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
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Drying oven
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pH meter
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Synthesis Procedure
A common method for the synthesis of anhydrous CuHPO₄ involves the direct reaction of solid copper(II) oxide with concentrated phosphoric acid.[1] To favor the formation of the hydrated form, CuHPO₄·H₂O, specific molar ratios and pH control are crucial.[2][3]
Method 1: Synthesis of Anhydrous CuHPO₄ [1]
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Reactant Preparation: In an agate mortar, combine copper(II) oxide powder and a 65% solution of phosphoric acid.
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Mixing: Grind the mixture thoroughly for several hours. The prolonged mechanical mixing facilitates the reaction between the solid CuO and the viscous phosphoric acid.
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Heating (Tempering): Transfer the resulting paste to a suitable container and place it in an oven or on a hot plate. Heat the mixture at 100 °C (373 K) for one week.[1] This extended heating period is necessary to drive the reaction to completion and promote the crystallization of the anhydrous CuHPO₄.
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Product Isolation: After one week, the product should appear as emerald-green needles.[1]
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Purification: Allow the reaction mixture to cool. Wash the solid product repeatedly with deionized water to remove any unreacted phosphoric acid. Subsequently, wash with ethanol to aid in drying.
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Drying: Dry the purified emerald-green needles in a drying oven at a moderate temperature (e.g., 60-80 °C) to remove residual water and ethanol.
Method 2: pH-Controlled Synthesis of CuHPO₄·H₂O [2][3]
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Reactant Preparation: Prepare a suspension of copper(II) oxide in deionized water.
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Reaction: While stirring vigorously, slowly add phosphoric acid to the CuO suspension. The molar ratio of Cu to P should be maintained between 0.4 and 1.5.[2][3]
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pH Adjustment: Monitor the pH of the suspension continuously. Adjust the addition of phosphoric acid to maintain the pH of the suspension in the range of 0.3 to 1.4.[2][3]
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Aging: Allow the reaction mixture to age for 24 hours at room temperature with continuous stirring.
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Product Isolation and Purification: Separate the precipitate by filtration. Wash the solid product thoroughly with deionized water until the pH of the filtrate is neutral.
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Drying: Dry the product in a drying oven at a low temperature (e.g., 40-50 °C) to obtain CuHPO₄·H₂O.
Data Presentation
Reaction Parameters
The following table summarizes the key reaction parameters for the synthesis of different forms of copper hydrogen phosphate.
| Parameter | Anhydrous CuHPO₄ | CuHPO₄·H₂O |
| Reactants | CuO, 65% H₃PO₄ | CuO, H₃PO₄, H₂O |
| Cu/P Molar Ratio | Not explicitly stated, excess acid implied | 0.4 - 1.5 |
| pH of Suspension | Not applicable (direct mixing) | 0.3 - 1.4 |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | Several hours mixing + 1 week heating | 24 hours aging |
| Product Appearance | Emerald-green needles | Solid precipitate |
Crystallographic Data
Copper hydrogen phosphate (anhydrous) crystallizes in a rhombohedral system.[1][4]
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R3 |
| a (Å) | 9.5145 (4) |
| α (°) | 114.678 (2) |
| **V (ų) ** | 495.88 (6) |
| Z | 6 |
Characterization Data
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of copper phosphate synthesized from copper acetate (B1210297) and phosphoric acid shows characteristic peaks for the phosphate group. While the synthesis route is different, the fundamental vibrations are expected to be similar for CuHPO₄.
| Wavenumber (cm⁻¹) | Assignment |
| 3658 | O-H stretching |
| 1251, 1149 | P=O stretching |
| 1058 | Phosphate vibrations |
| 967 | O-H bending |
| 609 | Cu-O stretching |
Thermal Analysis
Thermogravimetric analysis (TGA) of CuHPO₄·H₂O shows a distinct dehydration step. The hydrated water is lost starting at 155 °C, followed by the condensation of the hydrogen phosphate group at temperatures above 180 °C, leading to the formation of copper pyrophosphate (α-Cu₂P₂O₇).[2][3]
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of copper hydrogen phosphate from copper oxide and phosphoric acid.
